molecular formula C8H11NO B097499 3-Methoxy-4-methylaniline CAS No. 16452-01-0

3-Methoxy-4-methylaniline

Cat. No.: B097499
CAS No.: 16452-01-0
M. Wt: 137.18 g/mol
InChI Key: ONADZNBSLRAJFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxy-4-methylaniline can be synthesized through various methods. One common method involves the electrophilic substitution of 6-bromo-o-cresol, followed by oxidative cyclization with concomitant aromatization of the resulting iron complex . The reaction typically requires solvents such as ethanol and water.

Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of 4-methylphenol (p-cresol) to form 4-methyl-2-nitrophenol, followed by reduction to 4-methyl-2-aminophenol. The final step involves methylation of the amino group to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to an amino group.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation or using reducing agents like iron and hydrochloric acid.

    Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.

Major Products:

Scientific Research Applications

3-Methoxy-4-methylaniline has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Methoxy-2-methylaniline
  • 4-Methyl-m-anisidine
  • o-Cresidine

Comparison: 3-Methoxy-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and applications. For instance, the presence of the methoxy group at the third position enhances its electron-donating ability, making it more reactive in electrophilic substitution reactions .

Properties

IUPAC Name

3-methoxy-4-methylaniline
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InChI

InChI=1S/C8H11NO/c1-6-3-4-7(9)5-8(6)10-2/h3-5H,9H2,1-2H3
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InChI Key

ONADZNBSLRAJFW-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)OC
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Molecular Formula

C8H11NO
Record name O-CRESIDINE
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DSSTOX Substance ID

DTXSID9024855
Record name 3-Methoxy-4-methylaniline
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Molecular Weight

137.18 g/mol
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Physical Description

O-cresidine is a brown chunky solid. (NTP, 1992)
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Boiling Point

482 to 486 °F at 760 mmHg (NTP, 1992)
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Flash Point

greater than 235 °F (NTP, 1992)
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Solubility

less than 1 mg/mL at 59 °F (NTP, 1992)
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CAS No.

16452-01-0
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Record name 3-Methoxy-4-methylaniline
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Melting Point

124 to 129 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

To a solution of 1-methyl-2-(methyloxy)-4-nitrobenzene (2.5 g, 14.96 mmol) in methanol (50 mL) Ni-Raney (˜2 g) was added and the reaction mixture was stirred overnight at room temperature under H2 atmosphere (1 atm). The catalyst was filtered off and the residue was purified by SCX cartridge (50 g) to afford the title compound (1.86 g) as a colourless oil.
Quantity
2.5 g
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50 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 500 mL Parr bottle was charged with 2.0 g of 10% palladium on carbon (50% water) and covered with 50 mL ethanol. 2-methyl-5-nitroanisole (10.0 g, 59.8 mmol) was dissolved in 100 mL ethanol and added to the catalyst suspension. The reaction was hydrogenated at 50 psi for 3 h. The catalyst was filtered through a celite plug. The filter cake was washed with 150 mL ethanol and the filtrated concentrated under reduced pressure to yield 8.05 g (98%) of 5-amino-2-methylanisole as a clear oil.
Quantity
10 g
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100 mL
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2 g
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50 mL
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Synthesis routes and methods IV

Procedure details

4.2 g of N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-methyl-urethane (melting point 189°- 191°C) are suspended in 50 ml of dioxane and dissolved in 50 ml dioxane after addition of 2 g of 3-methoxy-4-methyl-cyclohexyl-amine-acetate (melting point 134° - 136° C) (obtained by hydrogenation of the nucleus of 3-methoxy-4-methylaniline at Co2O3 at 260°C and under a pressure of 250 atmospheres H2) and heated for about 1 hour to 110°C, in which process the methanol which has formed during the reaction is distilled off. After cooling, water is added and the N-[4-(β-<2-methoxy-5-chlorobenzamido>-ethyl)-benzenesulfonyl]-N'-(3-methoxy-4-methylcyclohexyl)-urea precipitates in crystalline form and it is recrystallized from methanol (melting point 179° - 181° C). In analogous manner, there is obtained: from N-[4-(β-<3-trifluoromethylbenzamido>-ethyl)-benzenesulfonyl]-methylurethane (melting point 178° - 180°C)
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0 (± 1) mol
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3-methoxy-4-methyl-cyclohexyl-amine acetate
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2 g
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the role of 3-methoxy-4-methylaniline in the synthesis of the discussed carbazole alkaloids?

A: this compound serves as a crucial building block in the iron-mediated total synthesis of several 2,7-dioxygenated carbazole alkaloids, including clausine O, clausine H, 7-methoxy-O-methylmukonal, and clausine K []. It reacts with a cyclohexadienyliumiron complex salt, leading to consecutive C-C and C-N bond formations. This reaction sequence ultimately yields 2,7-dimethoxy-3-methylcarbazole, a common intermediate used to synthesize the aforementioned alkaloids [].

Q2: Are there other potential applications of this compound in synthetic chemistry beyond carbazole alkaloids?

A: While the provided research focuses on carbazole alkaloids, the structural features of this compound, particularly the presence of the amine and the methoxy group, suggest its potential utility in various other synthetic applications. For instance, it could serve as a starting material for synthesizing Schiff base compounds, as demonstrated in a study where a derivative of this compound reacted with quinoline-2-carboxaldehyde to form a fluorescent probe for Zn2+ ions []. Exploring such alternative applications could unveil further synthetic value for this compound.

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